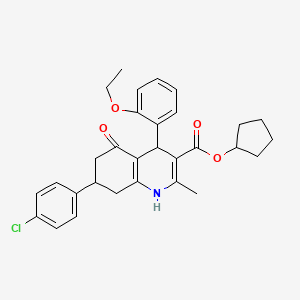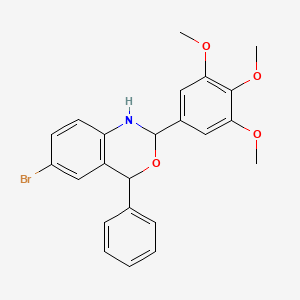![molecular formula C22H17N3O B11683914 2-methyl-N'-[(E)-naphthalen-1-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11683914.png)
2-methyl-N'-[(E)-naphthalen-1-ylmethylidene]quinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinoline ring, a naphthalene moiety, and a hydrazide functional group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and naphthaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the quinoline and naphthalene moieties contributes to its ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-METHYL-QUINOLINE-4-CARBOHYDRAZIDE: A simpler derivative lacking the naphthalene moiety.
NAPHTHALENE-1-YL-METHYLIDENE-HYDRAZIDE: A compound with a similar hydrazide functional group but different aromatic structure.
Uniqueness
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is unique due to the combination of the quinoline and naphthalene moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C22H17N3O |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O/c1-15-13-20(19-11-4-5-12-21(19)24-15)22(26)25-23-14-17-9-6-8-16-7-2-3-10-18(16)17/h2-14H,1H3,(H,25,26)/b23-14+ |
InChI-Schlüssel |
HYBNKMCVSOWEEX-OEAKJJBVSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11683832.png)
![2-(4-Methylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11683857.png)
![(5E)-5-(4-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11683860.png)


![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683876.png)
![(2Z)-N-benzyl-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B11683880.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B11683889.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B11683891.png)
![2-(4-bromophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11683898.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11683900.png)
![Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11683906.png)
![2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11683922.png)
